

An In-depth Technical Guide to Sulfo-QSY21-NHS: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-QSY21-NHS

Cat. No.: B15556403

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Sulfo-QSY21-NHS**, a non-fluorescent quencher widely utilized in the development of fluorescent probes and assays. The information presented herein is intended to support researchers and scientists in the fields of biochemistry, molecular biology, and drug development in effectively utilizing this valuable reagent.

Core Chemical Properties and Structure

Sulfo-QSY21-NHS is a dark quencher that functions as an efficient energy transfer acceptor for far-red and near-infrared fluorescent dyes.^[1] Its key characteristic is a broad and intense absorption spectrum, with a maximum around 661 nm, while exhibiting no native fluorescence.^{[2][3]} This property makes it an ideal acceptor in Fluorescence Resonance Energy Transfer (FRET) applications.^{[1][2][3][4][5][6]} The N-hydroxysuccinimide (NHS) ester functional group provides its reactivity towards primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins, as well as amine-modified oligonucleotides.^{[1][4][5][7][8][9][10]} This reaction forms a stable, covalent amide bond.^[4] The addition of a sulfonate group (-SO₃) to the N-hydroxysuccinimide ring, creating the "Sulfo-NHS" form, significantly increases the molecule's water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents.^{[8][9][11][12][13]} This is a key advantage over standard NHS esters, which are generally insoluble in water.^[9]

Chemical Structure of the Core Quencher (QSY-21 Moiety)

While the precise structure of the entire **Sulfo-QSY21-NHS** molecule is proprietary and not always publicly available, the core QSY-21 chromophore is a xanthene-based dye. The NHS ester and the sulfo group are attached to this core structure.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Sulfo-QSY21-NHS** and its non-sulfonated analog, QSY-21 NHS ester.

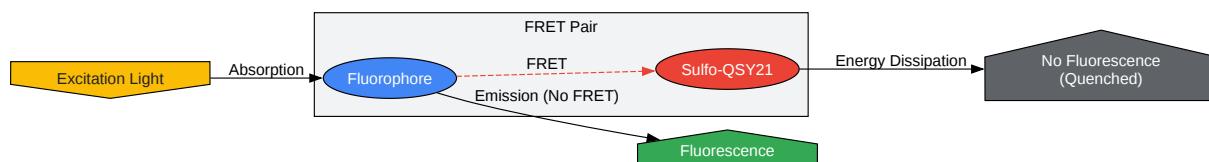
Property	Value	Source
Molecular Weight	~815.34 g/mol (for SY-21 NHS ester, a QSY-21 equivalent)	[4]
Absorption Maximum (λ_{max})	661 nm	[2][3][4]
Molar Extinction Coefficient (ϵ)	~90,000 $\text{cm}^{-1}\text{M}^{-1}$ (for SY-21 NHS ester)	[4][5]
Quenching Range	580 nm - 680 nm	[4][5][6]
Reactivity	Primary amines (-NH ₂)	[1][4][5][7][10]
Solubility	DMSO, DMF (for NHS ester); Water, DMF, DMSO (for Sulfo-NHS ester)	[4][14]

Experimental Protocols

Protocol: Conjugation of Sulfo-QSY21-NHS to a Protein

This protocol outlines a general procedure for labeling a protein with **Sulfo-QSY21-NHS**. The optimal conditions may vary depending on the specific protein and should be determined empirically.

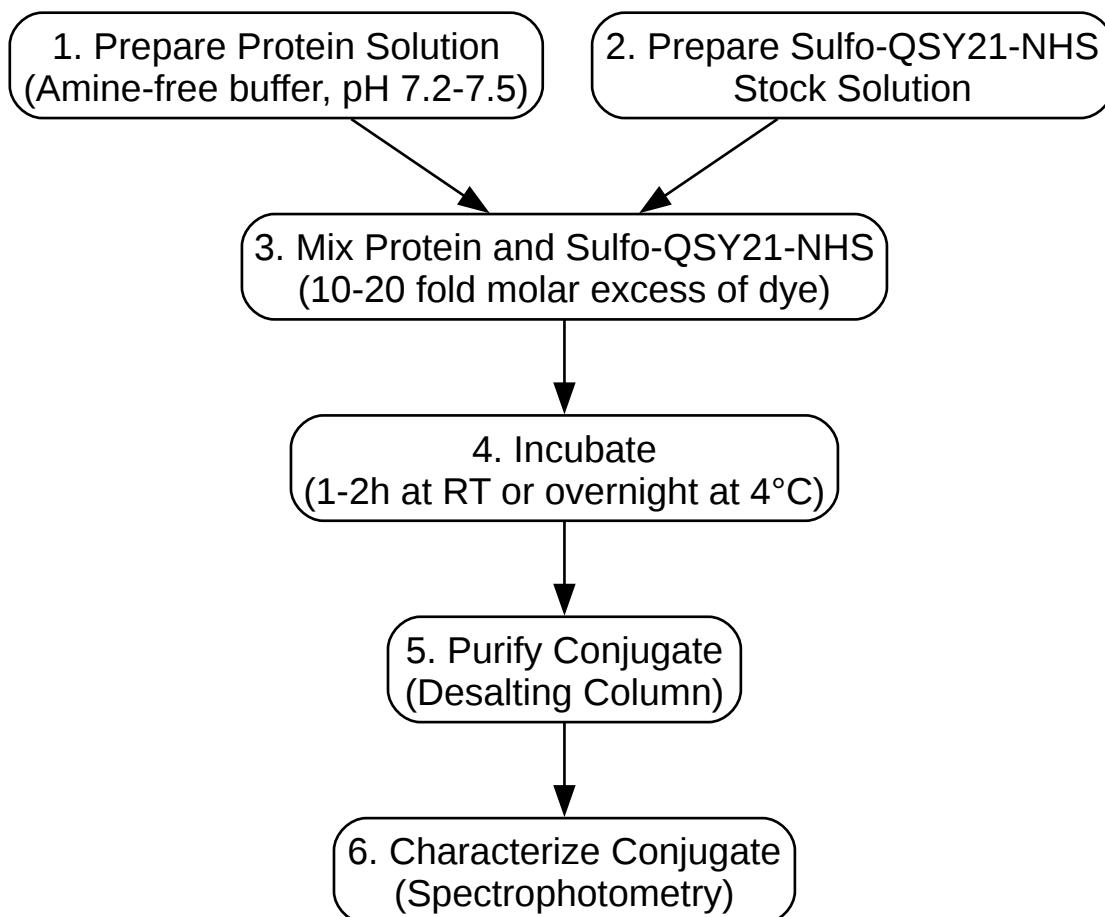
Materials:


- Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.5)
- **Sulfo-QSY21-NHS**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if needed to prepare a stock solution)
- Desalting column (e.g., Sephadex G-25)
- Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

Procedure:

- Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester.
- Prepare the **Sulfo-QSY21-NHS** Stock Solution: Immediately before use, dissolve **Sulfo-QSY21-NHS** in water, DMF, or DMSO to a concentration of 1-10 mg/mL. The sulfonate group enhances water solubility, but using a small amount of organic solvent can aid in initial dissolution.[8][9][11][12][13]
- Reaction: Add a 10-20 fold molar excess of the **Sulfo-QSY21-NHS** stock solution to the protein solution. The optimal molar ratio should be determined experimentally. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction is most efficient at a pH of 7-9.[4]
- Purification: Remove the unreacted **Sulfo-QSY21-NHS** and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of QSY-21 (around 661 nm). Note that the NHS by-product can absorb at 260-280 nm, so thorough purification is crucial.[11][15]

Visualizations


Signaling Pathway: Fluorescence Quenching by Sulfo-QSY21

[Click to download full resolution via product page](#)

Caption: Fluorescence Resonance Energy Transfer (FRET) from a donor fluorophore to the Sulfo-QSY21 acceptor, resulting in quenching of the fluorescence signal.

Experimental Workflow: Protein Conjugation with Sulfo-QSY21-NHS

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for the covalent labeling of a protein with **Sulfo-QSY21-NHS**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. QSY™ 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 3. QXY21 NHS ester [equivalent to QSY-21 NHS ester] | AAT Bioquest [aatbio.com]

- 4. [vectorlabs.com](#) [vectorlabs.com]
- 5. SY-21 NHS ester, 788146-37-2 | BroadPharm [broadpharm.com]
- 6. SY-21 NHS ester | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 7. [medchemexpress.com](#) [medchemexpress.com]
- 8. [info.gbiosciences.com](#) [info.gbiosciences.com]
- 9. [documents.thermofisher.com](#) [documents.thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. [tools.thermofisher.com](#) [tools.thermofisher.com]
- 12. BioActs Official Website [bioacts.com]
- 13. [probes.bocsci.com](#) [probes.bocsci.com]
- 14. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 15. [assets.fishersci.com](#) [assets.fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfo-QSY21-NHS: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556403#sulfo-qsy21-nhs-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com